1-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is classified as a triazole derivative, which is significant due to the biological activities associated with triazole-containing compounds, including antimicrobial and anticancer properties. The molecular formula for this compound is , with a molecular weight of approximately 399.45 g/mol .
The synthesis of 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods, including:
Technical details regarding the synthesis often include:
The synthesis process can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the formation of the desired product .
The molecular structure of 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide features several key components:
The structure can be represented by its SMILES notation: Cc1ccc(cc1)n1c(c2cccnc2)c(C(NCc2ccc(cc2)OC)=O)nn1
, indicating the arrangement of atoms and bonds within the molecule .
Property | Value |
---|---|
Molecular Weight | 399.45 g/mol |
Molecular Formula | C23H21N5O2 |
LogP | 3.0986 |
Polar Surface Area | 67.314 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The compound undergoes various chemical reactions typical for triazoles:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple pathways:
Data supporting these mechanisms often come from in vitro studies demonstrating the compound's effects on cell lines and enzyme activity assays .
Properties such as melting point, boiling point, and stability under various conditions are essential for practical applications but require empirical determination through experimental methods .
The potential applications of 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide extend into several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: